molecular formula C12H22N2 B14634293 2-Nonyl-1H-imidazole CAS No. 52819-56-4

2-Nonyl-1H-imidazole

Cat. No.: B14634293
CAS No.: 52819-56-4
M. Wt: 194.32 g/mol
InChI Key: JPZKJZJFMLNIMB-UHFFFAOYSA-N
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Description

2-Nonyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The nonyl group attached to the imidazole ring enhances its hydrophobic properties, making it useful in specific industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyl-1H-imidazole typically involves the alkylation of imidazole with nonyl halides. One common method is the reaction of imidazole with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Nonyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole N-oxides, while reduction can produce nonyl-substituted amines .

Scientific Research Applications

2-Nonyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nonyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nonyl group enhances the hydrophobic interactions with the target molecules, increasing the compound’s efficacy. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Nonyl-1H-imidazole is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and corrosion inhibitors. The nonyl group also influences the compound’s solubility and reactivity, differentiating it from other imidazole derivatives .

Properties

CAS No.

52819-56-4

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

2-nonyl-1H-imidazole

InChI

InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h10-11H,2-9H2,1H3,(H,13,14)

InChI Key

JPZKJZJFMLNIMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC=CN1

Origin of Product

United States

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